molecular formula C12H16N2O2S B2419752 2-cyclohexaneamidothiophene-3-carboxamide CAS No. 888413-14-7

2-cyclohexaneamidothiophene-3-carboxamide

Cat. No.: B2419752
CAS No.: 888413-14-7
M. Wt: 252.33
InChI Key: QOPUTUZZAFIRJE-UHFFFAOYSA-N
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Description

2-cyclohexaneamidothiophene-3-carboxamide is a chemical compound with a unique structure that combines a cyclohexyl group, a thiophene ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexaneamidothiophene-3-carboxamide typically involves the reaction of cyclohexyl isocyanate with 3-thiophenecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexaneamidothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclohexyl moiety can be reduced to form alcohols.

    Substitution: The amide linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted amides or thiophenes.

Scientific Research Applications

Structural Characteristics

The structural formula of 2-cyclohexaneamidothiophene-3-carboxamide is represented as follows:

  • Chemical Formula : C₁₃H₁₅N₂O₂S
  • Molecular Weight : 253.34 g/mol
  • CAS Number : 888413-14-7
  • Functional Groups : Amide, Thiophene

Reaction Mechanisms

The compound can undergo several types of chemical reactions:

Reaction TypeDescription
Oxidation The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction The carbonyl group in the cyclohexyl moiety can be reduced to form alcohols.
Substitution The amide linkage can undergo nucleophilic substitution reactions with various nucleophiles.

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Medicinal Chemistry

This compound is under investigation for its potential as a drug candidate due to its structural features that may confer biological activity. Notable applications include:

  • Antitumor Activity : Preliminary studies indicate significant cytotoxic effects against various tumor cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : The compound has shown efficacy against Helicobacter pylori, indicating its potential use in treating infections caused by this bacterium.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.

Materials Science

In materials science, this compound is utilized in developing novel materials with specific electronic or optical properties. Its unique electronic characteristics arise from the thiophene ring, making it suitable for applications in organic electronics and photonic devices.

Organic Synthesis

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic pathways.

Antitumor Effects

A study evaluated the cytotoxicity of this compound against human tumor cell lines. Results indicated significant tumor-specific cytotoxicity compared to normal cells, highlighting its potential as an anticancer agent.

Antimicrobial Activity

In an investigation focused on antimicrobial properties, the compound was tested against Helicobacter pylori. The results showed comparable efficacy to standard treatments, suggesting its potential application in treating infections caused by this bacterium.

Enzyme Activity Modulation

Research assessing the compound's ability to inhibit specific enzymes revealed promising results that warrant further exploration in vivo. These findings suggest that this compound could play a role in therapeutic strategies targeting metabolic pathways.

Mechanism of Action

The mechanism of action of 2-cyclohexaneamidothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[[Cyclohexyl(oxo)methyl]amino]-3-furanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    2-[[Cyclohexyl(oxo)methyl]amino]-3-pyridinecarboxamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

2-cyclohexaneamidothiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

2-Cyclohexaneamidothiophene-3-carboxamide is a chemical compound notable for its unique structural features, including a cyclohexyl group, a thiophene ring, and an amide linkage. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.

The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution. The thiophene ring contributes distinct electronic and steric properties that can influence its biological activity.

Property Description
Chemical Formula C₁₃H₁₅N₃O₂S
Molecular Weight 253.34 g/mol
CAS Number 888413-14-7
Functional Groups Amide, Thiophene

The biological activity of this compound involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various tumor cell lines.
  • Antimicrobial Properties : The compound has been investigated for its potential to inhibit the growth of certain bacteria and fungi.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

  • Antitumor Effects : A study evaluated the cytotoxicity of this compound against human tumor cell lines. Results indicated significant tumor-specific cytotoxicity compared to normal cells, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : In another investigation, the compound was tested against Helicobacter pylori and showed comparable efficacy to standard treatments, indicating its potential use in treating infections caused by this bacterium.
  • Enzyme Activity Modulation : The compound's ability to inhibit specific enzymes was assessed in vitro, revealing promising results that warrant further exploration in vivo.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the thiophene ring or cyclohexyl group may enhance its potency or selectivity for particular biological targets.

Modification Effect on Activity
Alkyl Chain Length Altered lipophilicity affecting membrane permeability
Substituents on Thiophene Enhanced binding affinity to target enzymes

Future Directions

Ongoing research is focused on:

  • In Vivo Studies : To better understand the pharmacokinetics and therapeutic potential of this compound.
  • Formulation Development : Exploring different delivery methods to improve bioavailability.
  • Combination Therapies : Investigating synergistic effects with existing drugs for enhanced efficacy in treating complex diseases like cancer.

Properties

IUPAC Name

2-(cyclohexanecarbonylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c13-10(15)9-6-7-17-12(9)14-11(16)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPUTUZZAFIRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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